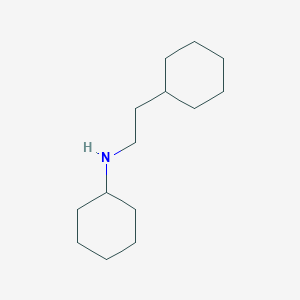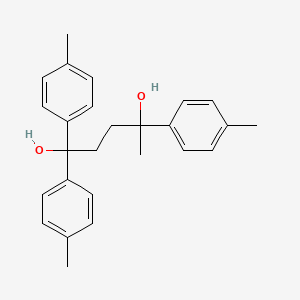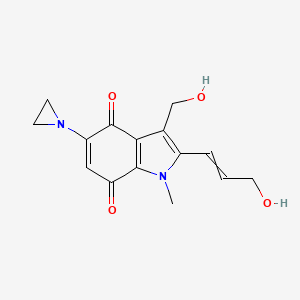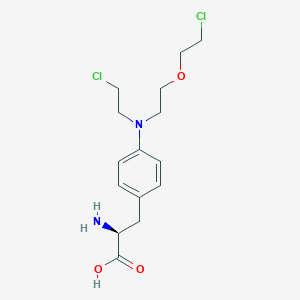
Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)aldehydo-Glc
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)aldehydo-Glc” is a polysaccharide composed of ten glucose units linked by alpha-1,4-glycosidic bonds, with an aldehyde group at the terminal glucose unit. Polysaccharides like this are essential in various biological processes and have significant industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of such polysaccharides typically involves enzymatic or chemical methods. Enzymatic synthesis uses glycosyltransferases to catalyze the formation of glycosidic bonds under mild conditions. Chemical synthesis involves the stepwise addition of glucose units using protecting groups to control the reaction specificity.
Industrial Production Methods
Industrial production often employs microbial fermentation, where genetically engineered microorganisms produce the desired polysaccharide. The fermentation process is optimized for yield and purity, followed by purification steps such as filtration, precipitation, and chromatography.
化学反応の分析
Types of Reactions
Polysaccharides undergo various chemical reactions, including:
Oxidation: Converts hydroxyl groups to carbonyl or carboxyl groups.
Reduction: Reduces carbonyl groups to hydroxyl groups.
Substitution: Introduces functional groups such as sulfate or phosphate.
Common Reagents and Conditions
Oxidation: Sodium periodate or TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl) under mild conditions.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Sulfuric acid for sulfation, phosphoric acid for phosphorylation.
Major Products
Oxidation: Aldehydo-glucose derivatives.
Reduction: Polyhydroxy compounds.
Substitution: Sulfated or phosphorylated polysaccharides.
科学的研究の応用
Polysaccharides like this compound have diverse applications:
Chemistry: Used as building blocks for more complex molecules.
Biology: Serve as energy storage (e.g., glycogen) and structural components (e.g., cellulose).
Medicine: Used in drug delivery systems and as bioactive compounds with immunomodulatory properties.
Industry: Employed in food as thickeners, stabilizers, and emulsifiers.
作用機序
The biological activity of polysaccharides depends on their ability to interact with specific receptors or enzymes. For example, they can modulate immune responses by binding to pattern recognition receptors on immune cells, triggering signaling pathways that lead to the production of cytokines and other immune mediators.
類似化合物との比較
Similar Compounds
Cellulose: A polysaccharide with beta-1,4-glycosidic bonds, providing structural support in plants.
Starch: Composed of amylose and amylopectin, with alpha-1,4 and alpha-1,6-glycosidic bonds, serving as energy storage in plants.
Glycogen: Similar to starch but more highly branched, serving as energy storage in animals.
Uniqueness
The compound “Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)aldehydo-Glc” is unique due to its specific glycosidic linkage pattern and terminal aldehyde group, which may confer distinct chemical and biological properties compared to other polysaccharides.
特性
分子式 |
C66H112O56 |
|---|---|
分子量 |
1801.6 g/mol |
IUPAC名 |
(2R,3R,4R,5R)-4-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal |
InChI |
InChI=1S/C66H112O56/c67-1-13(79)25(81)47(14(80)2-68)113-58-38(94)28(84)49(16(4-70)104-58)115-60-40(96)30(86)51(18(6-72)106-60)117-62-42(98)32(88)53(20(8-74)108-62)119-64-44(100)34(90)55(22(10-76)110-64)121-66-46(102)36(92)56(24(12-78)112-66)122-65-45(101)35(91)54(23(11-77)111-65)120-63-43(99)33(89)52(21(9-75)109-63)118-61-41(97)31(87)50(19(7-73)107-61)116-59-39(95)29(85)48(17(5-71)105-59)114-57-37(93)27(83)26(82)15(3-69)103-57/h1,13-66,68-102H,2-12H2/t13-,14+,15+,16+,17+,18+,19+,20+,21+,22+,23+,24+,25+,26+,27-,28+,29+,30+,31+,32+,33+,34+,35+,36+,37+,38+,39+,40+,41+,42+,43+,44+,45+,46+,47+,48+,49+,50+,51+,52+,53+,54+,55+,56+,57+,58+,59+,60+,61+,62+,63+,64+,65+,66+/m0/s1 |
InChIキー |
FIHHWPKDYDOOFJ-NXLJYPEBSA-N |
異性体SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@@H]([C@@H]([C@H]8O)O)O[C@@H]9[C@H](O[C@@H]([C@@H]([C@H]9O)O)O[C@@H]1[C@H](O[C@@H]([C@@H]([C@H]1O)O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO)CO)CO)CO)CO)CO)CO)CO)CO)O)O)O)O |
正規SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(C(C9O)O)OC1C(OC(C(C1O)O)OC(C(CO)O)C(C(C=O)O)O)CO)CO)CO)CO)CO)CO)CO)CO)CO)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![VNL3-Acid VNL6 (Des-(1-((4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazine Fluoro-Venetoclax)](/img/structure/B13864096.png)





![N-tert-butyl-4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridin-2-amine](/img/structure/B13864128.png)


![7,8-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrazin-6-one](/img/structure/B13864149.png)


![20-Deoxo-5-O-[3,6-dideoxy-3-(dimethylamino)-b-D-glucopyranosyl]-20-(1-piperidinyl)tylonolide](/img/structure/B13864190.png)
